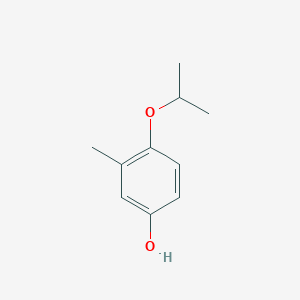
4-Isopropoxy-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxy-3-methylphenol is a chemical compound with the CAS Number: 1216201-65-8 . It has a molecular weight of 166.22 and its IUPAC name is this compound . It is stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14O2/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Aplicaciones Científicas De Investigación
Antioxidant and Biological Activities
A comparative study on the antioxidant and biological activities of derivatives from thymol, carvacrol, and eugenol, including compounds structurally related to 4-Isopropoxy-3-methylphenol, revealed remarkable antioxidative properties. These derivatives demonstrated significant antioxidant capacity, comparable or superior to butylated hydroxytoluene and vitamin C, and exhibited dose-dependent antiproliferative effects on human uterine carcinoma cells (HeLa), indicating potential applications in adjuvant experimental cancer treatments (Mastelić et al., 2008).
Environmental Biodegradation
Research on a novel metabolic pathway for the degradation of environmental contaminants, specifically 4-nonylphenol isomers, by Sphingomonas xenophaga Bayram, has shown that certain bacteria can utilize these compounds as growth substrates. This study contributes to understanding how bacteria can degrade phenolic environmental pollutants, including derivatives of this compound, thus highlighting its role in bioremediation processes (Gabriel et al., 2005).
Polymer Chemistry
Investigations into the reactions of methylenebis phenol derivatives with trimethylaluminum have demonstrated the potential of these compounds, related to this compound, in creating highly efficient catalysts for the ring-opening polymerization of lactones. This research opens avenues for the development of new materials and polymers with specific properties, catering to industrial needs (Chen et al., 2001).
Estrogenic Activity Study
The synthesis and estrogenic activity assessment of 4-nonylphenol isomers, structurally similar to this compound, have provided insights into the varied activities of these compounds on estrogen receptors. This research is pivotal in understanding the endocrine-disrupting potential of phenolic compounds and their derivatives, contributing to safer environmental and health practices (Uchiyama et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of 4-Isopropoxy-3-methylphenol (IPMP) are various intraoral pathogenic microorganisms, including Candida species, Aggregatibacter actinomycetemcomitans, Staphylococcus aureus, and Pseudomonas aeruginosa . These microorganisms are responsible for various oral diseases and infections.
Mode of Action
IPMP exhibits strong biofilm formation inhibitory activity and antimicrobial effects against these intraoral pathogenic microorganisms . It interacts with these targets, inhibiting their growth and biofilm formation, which are crucial for their survival and pathogenicity .
Biochemical Pathways
This antioxidant activity is advantageous for preserving the quality of preparations, including cosmetics, in which large amounts of materials that are likely to degrade by oxidation are contained .
Result of Action
The action of IPMP results in significant antimicrobial and antifungal effects against Candida fungi and multiple intraoral pathogenic microorganisms . This leads to the inhibition of growth or biofilm formation, contributing to the prevention and treatment of oral infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of IPMP. For instance, the compound is stable and retains its properties over an extended period of time . The type of surfactants co-applied with ipmp can significantly affect its antifungal activity . Therefore, careful consideration of these factors is crucial when formulating products containing IPMP.
Safety and Hazards
The safety information for 4-Isopropoxy-3-methylphenol includes the following hazard statements: H315, H319, H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Análisis Bioquímico
Cellular Effects
It is known that the compound can cause skin and eye irritation, and may have effects on the respiratory system
Molecular Mechanism
It is known that the compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Dosage Effects in Animal Models
It is known that the compound can cause skin and eye irritation, and may have effects on the respiratory system
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins
Subcellular Localization
It is known that the compound can interact with various targeting signals and post-translational modifications
Propiedades
IUPAC Name |
3-methyl-4-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUSJXQFLISVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

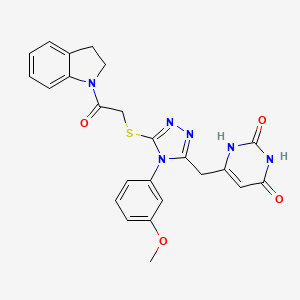



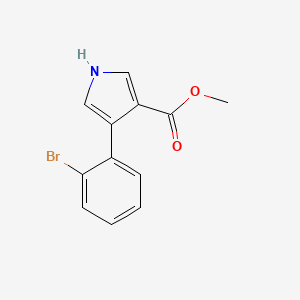
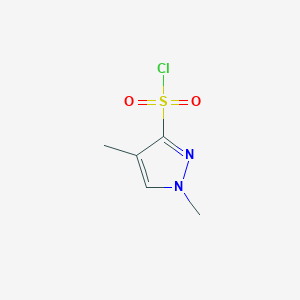
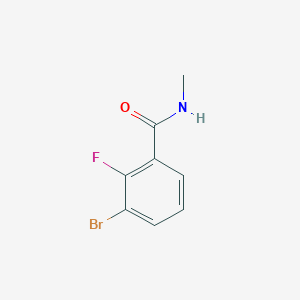
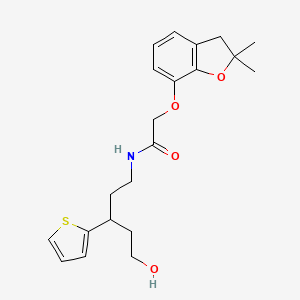
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2930235.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2930238.png)
![1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2930243.png)
![N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2930244.png)
![3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile](/img/structure/B2930246.png)